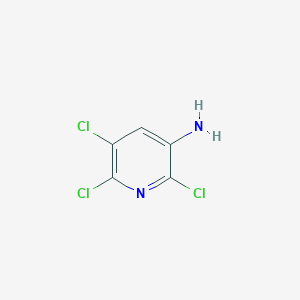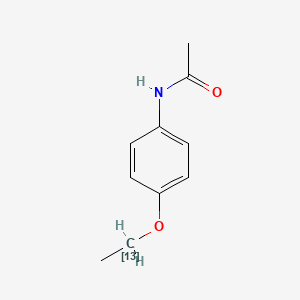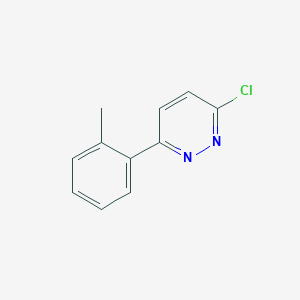
3-Chloro-6-(2-methylphenyl)pyridazine
Overview
Description
3-Chloro-6-(2-methylphenyl)pyridazine is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.66 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research . For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Pyridazine compounds, including this compound, are highly reactive towards displacements by nucleophilic species . Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems have been synthesized .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 204.66 .Scientific Research Applications
Synthesis and Characterization
Pyridazine derivatives, including those structurally related to 3-Chloro-6-(2-methylphenyl)pyridazine, have been synthesized and characterized, revealing their potential for biological properties such as anti-tumor and anti-inflammatory activities. The synthesis processes often involve complex reactions, providing insights into the compounds' crystal structures, molecular interactions, and theoretical energy frameworks. Such studies offer foundational knowledge for further applications in medicinal chemistry and material science (Sallam et al., 2021).
Herbicidal Activities
Novel pyridazine derivatives have been evaluated for their herbicidal activities, showing promising results in inhibiting chlorophyll and exhibiting significant herbicidal activities against various plants. These findings suggest the potential of pyridazine compounds in agricultural applications, providing a basis for developing new herbicides that could offer effective weed control (Xu et al., 2008).
Anticonvulsive and Antihypertensive Properties
Research dating back to 1954 on pyridazines substituted in the 3- and 6-positions indicated some compounds with good anticonvulsive properties and similarities to antihypertensive drugs. These findings underline the pharmacological importance of pyridazine derivatives, potentially leading to new therapeutic agents (Druey et al., 1954).
Corrosion Inhibition
Pyridazine derivatives have been investigated as corrosion inhibitors for metals, demonstrating significant inhibition efficiency. These compounds protect metal surfaces from corrosion in acidic environments, indicating their potential application in industrial settings to extend the lifespan of metal components and structures (Khadiri et al., 2016).
Molecular Docking and Antioxidant Activity
The antioxidant activities of specific pyridazine compounds have been studied using molecular docking techniques. Such research indicates the potential for these compounds to act as antioxidants, suggesting their applicability in developing treatments or supplements to combat oxidative stress (Sallam et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBIVPDWBWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544156 | |
| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-49-9 | |
| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


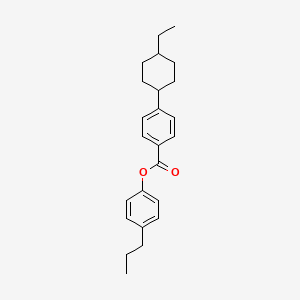
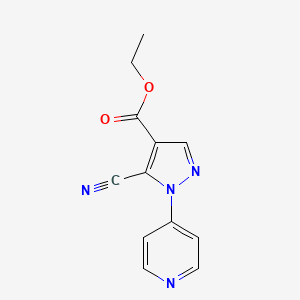
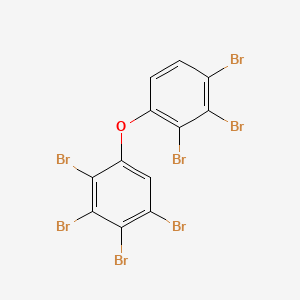


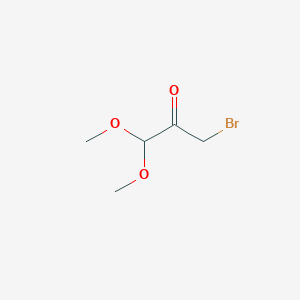
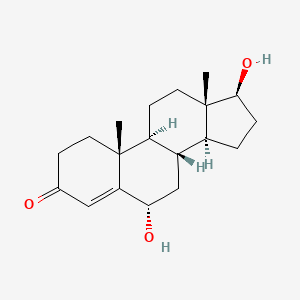
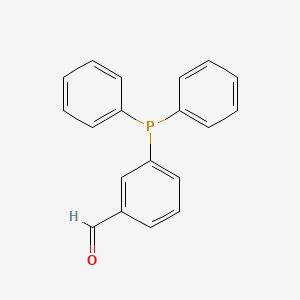
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

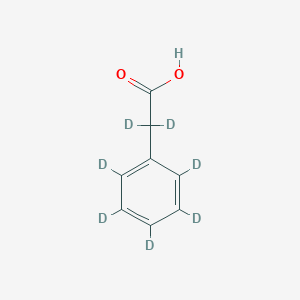
![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)
